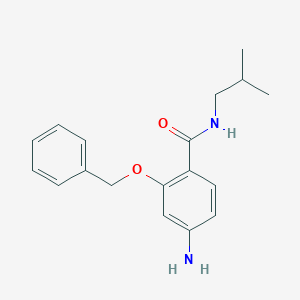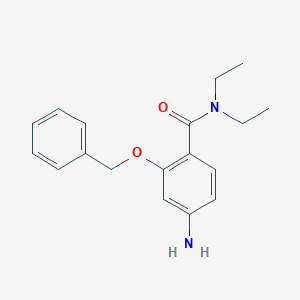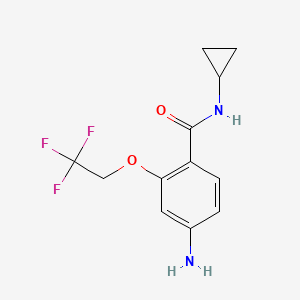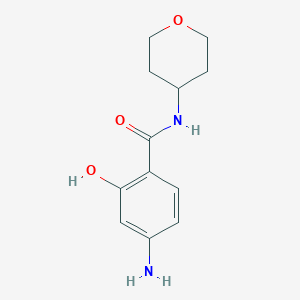
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a complex organic compound featuring a pyrazole ring, a tetrahydropyran ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the tetrahydropyran and aniline groups. Common synthetic routes include:
Pyrazole Formation: : The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.
Tetrahydropyran Introduction: : The tetrahydropyran ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.
Aniline Group Addition: : The aniline group can be introduced through amination reactions, often involving diazonium salts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: : Reduction reactions can reduce nitro groups to amines.
Substitution: : Substitution reactions can replace functional groups on the pyrazole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Common reagents include halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Amine derivatives of the compound.
Substitution: : Various substituted pyrazoles and tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to its combination of pyrazole, tetrahydropyran, and aniline groups. Similar compounds include:
2-(1H-pyrazol-1-yl)acetic acid: : Contains a pyrazole ring but lacks the tetrahydropyran and aniline groups.
4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: : Contains the tetrahydropyran and aniline groups but lacks the pyrazole ring.
Propriétés
IUPAC Name |
4-(oxan-4-ylmethoxy)-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-14-3-2-13(10-15(14)18-7-1-6-17-18)20-11-12-4-8-19-9-5-12/h1-3,6-7,10,12H,4-5,8-9,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFRLZXGFVUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)N)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














